Boc-Asp(OcHx)-OH

Catalog No.
S760139
CAS No.
73821-95-1
M.F
C15H25NO6
M. Wt
315.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OcHx)-OH

CAS Number

73821-95-1

Product Name

Boc-Asp(OcHx)-OH

IUPAC Name

(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

NLPQIWFEEKQBBN-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O

Peptide Synthesis:

Boc-Asp(OcHx)-OH, also known as N-alpha-(tert-butyloxycarbonyl)-L-aspartic acid beta-cyclohexyl ester, is a protected amino acid derivative commonly used in peptide synthesis [, ]. The "Boc" group serves as a protecting group for the amino group, preventing it from reacting with other amino acids during peptide chain formation. The "OcHx" group protects the carboxylic acid side chain, allowing for selective coupling with other protected amino acids. Once the peptide sequence is complete, both protecting groups can be removed under specific conditions to reveal the free amino acid and carboxylic acid functionalities, enabling the final peptide to fold into its desired conformation [].

Chemical Biology Studies:

Boc-Asp(OcHx)-OH can be utilized in chemical biology studies to investigate protein-protein interactions and enzyme activity. By incorporating this protected amino acid into a peptide sequence that interacts with a specific protein or enzyme, researchers can study the binding affinity and catalytic activity of the target molecule []. The protecting groups ensure that the modified peptide retains its desired functionality while allowing for controlled manipulation of its chemical properties.

Drug Discovery and Development:

Boc-Asp(OcHx)-OH may play a role in the development of novel therapeutic agents. Researchers can use this protected amino acid to synthesize peptide-based drugs with specific biological activities. The protecting groups facilitate the controlled assembly of complex peptide structures, while the presence of aspartic acid, an acidic amino acid, can contribute to the drug's solubility and interaction with biological targets [].

  • Boc-Asp(OcHx)-OH is a derivative of L-aspartic acid, an amino acid found naturally in proteins [].
  • It contains a protecting group (Boc) on the amino terminus and a cyclohexyl ester group on the carboxyl terminus [].
  • These modifications are used to control the reactivity of the amino and carboxylic acid groups during peptide synthesis [].

Molecular Structure Analysis

  • Boc-Asp(OcHx)-OH has a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other end [].
  • An aspartic acid side chain (CH2-COOH) is attached to the central carbon chain [].
  • The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is bulky and prevents unwanted reactions [].
  • The carboxylic acid group is converted into a cyclohexyl ester group (OcHx), making it less reactive than the free carboxylic acid [].

Chemical Reactions Analysis

  • Boc-Asp(OcHx)-OH is a key building block for peptide synthesis. The Boc group can be selectively removed under acidic conditions to reveal the free amino group, which can then form an amide bond with another amino acid [].
  • The cyclohexyl ester group can be cleaved under basic conditions to regenerate the free carboxylic acid, which can be used for further modifications [].

An example of the peptide synthesis using Boc-Asp(OcHx)-OH is not provided here as it can involve complex organic chemistry reactions.


Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Boc-Asp(OcHx)-OH is not readily available from scientific sources.
  • As a small organic molecule, it is likely a solid at room temperature and soluble in organic solvents such as dichloromethane and dimethylformamide, which are commonly used in peptide synthesis [].

Boc-Asp(OcHx)-OH itself does not have a known mechanism of action as it is a building block for other molecules.

  • In the context of peptide synthesis, it contributes to the formation of a peptide chain through its amino and carboxylic acid groups.
  • Specific information on the toxicity of Boc-Asp(OcHx)-OH is not found in scientific sources reviewed.
  • As a general precaution, organic compounds should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves and goggles [].

XLogP3

2.2

Sequence

X

Dates

Modify: 2023-08-15

Explore Compound Types